(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 1164530-66-8
VCID: VC5023141
InChI: InChI=1S/C12H13N3O4S/c1-8(16)13-12-14(5-6-19-2)10-4-3-9(15(17)18)7-11(10)20-12/h3-4,7H,5-6H2,1-2H3
SMILES: CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.31

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide

CAS No.: 1164530-66-8

Cat. No.: VC5023141

Molecular Formula: C12H13N3O4S

Molecular Weight: 295.31

* For research use only. Not for human or veterinary use.

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide - 1164530-66-8

Specification

CAS No. 1164530-66-8
Molecular Formula C12H13N3O4S
Molecular Weight 295.31
IUPAC Name N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]acetamide
Standard InChI InChI=1S/C12H13N3O4S/c1-8(16)13-12-14(5-6-19-2)10-4-3-9(15(17)18)7-11(10)20-12/h3-4,7H,5-6H2,1-2H3
Standard InChI Key BVSRWLHSXJSOLW-SEYXRHQNSA-N
SMILES CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC

Introduction

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. It is characterized by its unique structural features, including a methoxyethyl group and a nitro substituent on the benzothiazole ring, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry due to its possible applications in drug development, particularly for anti-inflammatory and anticancer therapies.

Synthesis and Characterization

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves several key steps, requiring careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, such as benzo[d]thiazole derivatives.

  • Nitration: Introduction of a nitro group to the benzothiazole ring.

  • Alkylation: Attachment of the methoxyethyl group.

  • Acetamide Formation: Introduction of the acetamide moiety.

Characterization Techniques:

  • NMR: Used to determine the compound's structure by analyzing hydrogen and carbon signals.

  • IR: Identifies functional groups based on their absorption bands.

  • MS: Confirms the molecular weight and fragmentation pattern.

Biological Activity and Potential Applications

Research indicates that derivatives of benzo[d]thiazole exhibit significant biological activities, including anti-inflammatory effects and inhibition of certain enzymes related to inflammatory processes. Preliminary studies suggest that compounds with similar structures exhibit significant inhibition rates against cyclooxygenase enzymes, indicating potential therapeutic efficacy.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
Cyclooxygenase InhibitionPain relief and anti-inflammatory therapies
AnticancerPotential anticancer therapies

Chemical Reactions and Stability

The compound can participate in various chemical reactions, including nitro reduction using reducing agents like palladium on carbon or iron powder. Reaction conditions such as solvent choice, temperature, and catalysts si

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